Tizanidine Hydrochloride

Pharmacodynamics Receptor Binding Selectivity

Select Tizanidine HCl for its distinct α2/imidazoline receptor profile, offering a 20-fold selectivity over clonidine. This alternative to baclofen minimizes muscle weakness in spasticity management. With a ~2.5 hr half-life, it is ideal for developing novel ER formulations to address its 40% oral bioavailability.

Molecular Formula C9H9Cl2N5S
Molecular Weight 290.17 g/mol
CAS No. 64461-82-1
Cat. No. B1683186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizanidine Hydrochloride
CAS64461-82-1
Synonyms5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole
DS 103-282
Sirdalud
tizanidine
tizanidine hydrochloride
tizanidine monohydrochloride
Zanaflex
Molecular FormulaC9H9Cl2N5S
Molecular Weight290.17 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl
InChIInChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H
InChIKeyZWUKMNZJRDGCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>43.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tizanidine Hydrochloride (CAS 64461-82-1): Core Identity and Pharmacopeial Specifications for Scientific Procurement


Tizanidine hydrochloride (CAS 64461-82-1) is a white to off-white crystalline powder [1] with the molecular formula C9H9Cl2N5S and a molecular weight of 290.17 g/mol . It is the monohydrochloride salt of tizanidine, an imidazoline derivative structurally related to clonidine, and acts as a centrally acting α2-adrenergic receptor agonist . The compound is primarily indicated as a muscle relaxant for managing spasticity associated with conditions like multiple sclerosis and spinal cord injury [2]. As per the United States Pharmacopeia (USP), the purity of Tizanidine Hydrochloride is specified to be between 98.0% and 102.0% on a dried basis [3], with a pH range of 4.3 to 5.3 for a 1% (w/v) aqueous solution [4]. The logP is reported as 2.36 [5].

Why Tizanidine Hydrochloride Selection Demands Quantitative Evidence Beyond In-Class Substitution


The decision to procure or use Tizanidine Hydrochloride cannot be made based on its class (centrally acting muscle relaxant) alone. While it shares this class with drugs like baclofen and cyclobenzaprine, and an α2-adrenergic mechanism with clonidine, its specific pharmacokinetic profile, receptor selectivity, and clinical outcomes create distinct and quantifiable differences. For instance, its short half-life of approximately 2.5 hours [1] and low oral bioavailability of ~40% [2] directly impact dosing frequency and formulation requirements, a key consideration when compared to longer-acting alternatives like baclofen. Furthermore, its unique interaction profile with CYP1A2 [3] introduces specific contraindications and drug-drug interaction risks not universally present in its class. The following evidence guide quantifies these specific, verifiable differentiators to support a scientifically rigorous procurement or selection process.

Quantitative Differentiation Guide for Tizanidine Hydrochloride: Comparator-Based Evidence for Procurement Decisions


Distinct Receptor Binding Profile: Higher Affinity for Imidazoline Receptors vs. α2-Adrenoceptors Compared to Clonidine

Tizanidine exhibits a distinct receptor binding profile compared to the structurally related α2-agonist, clonidine. In a competitive binding study using rat kidney membranes, tizanidine displayed an approximately 20-fold higher affinity for imidazoline-receptors than for α2-adrenoceptors [1]. In contrast, clonidine showed equal affinity for both receptor types [2]. This is a key differentiating factor in its pharmacodynamic action.

Pharmacodynamics Receptor Binding Selectivity

Lower Potency at α2-Adrenoceptors: A Quantified Difference from Clonidine

While both tizanidine and clonidine are α2-adrenergic agonists, their potency at this receptor differs significantly. In assays using rat brain synaptosomal fractions, tizanidine was found to be about one-third as potent as clonidine in inhibiting the specific binding of [3H]yohimbine, a selective α2-antagonist [1]. This translates to a quantifiable difference in the concentration required to achieve a given effect at this receptor.

Pharmacology Potency Alpha-2 Adrenergic Agonist

Comparable Clinical Efficacy but Different Tolerability Profile vs. Baclofen in Spasticity Management

In the management of spasticity, particularly post-stroke and spinal cord injury, tizanidine and baclofen demonstrate similar efficacy. Multiple studies have found the two drugs to have equivalent effectiveness in reducing muscle tone and spasms [1]. A 2025 study specifically found similar efficacy for post-stroke upper limb spasticity, with both groups showing significant improvement in Modified Ashworth Scale scores over 6 months [2]. However, a key differentiator is tolerability: a benefit-risk assessment noted that weakness, a common adverse effect of baclofen, is reported to occur less frequently with tizanidine [3].

Clinical Efficacy Spasticity Tolerability Baclofen

Rapid Onset and Short Duration of Action: Quantified Pharmacokinetic Differentiation from Cyclobenzaprine

Tizanidine is characterized by a very short elimination half-life of approximately 2.5 hours [1], in stark contrast to cyclobenzaprine, which has a much longer half-life ranging from 8 to 37 hours [2]. Furthermore, tizanidine has a low oral bioavailability of about 40% [3], compared to cyclobenzaprine, which is well-absorbed and has an oral bioavailability of 33-55% [4]. This pharmacokinetic profile dictates that tizanidine requires more frequent dosing (typically three times a day) to maintain therapeutic effect.

Pharmacokinetics Half-Life Bioavailability Cyclobenzaprine

High Water Solubility: A Key Parameter for Formulation and In Vitro Studies

Tizanidine hydrochloride exhibits high water solubility, a critical parameter for both pharmaceutical formulation and in vitro research applications. Reputable vendors report aqueous solubility values ranging from ~29 mg/mL to 100 mM (which is equivalent to ~29 mg/mL) . This high solubility is a defining characteristic that distinguishes it from many other small molecule drugs and influences the choice of excipients and drug delivery strategies.

Solubility Formulation Analytical Chemistry

Validated Application Scenarios for Tizanidine Hydrochloride Based on Quantitative Differentiation Evidence


Investigating Imidazoline Receptor-Mediated Pathways with a Selective Tool Compound

Researchers investigating imidazoline receptor pharmacology can utilize tizanidine as a selective tool compound. Evidence shows it has a 20-fold higher affinity for imidazoline-receptors over α2-adrenoceptors, a selectivity profile that is distinct from the classic α2-agonist clonidine, which binds both receptors equally [1]. This makes tizanidine a valuable ligand for studies aiming to dissect the functional roles of imidazoline receptors separate from α2-adrenergic signaling.

Development of Controlled-Release Formulations to Address Short Half-Life and Low Bioavailability

The short elimination half-life (~2.5 hours) and low oral bioavailability (~40%) of tizanidine [1] present a clear and quantifiable challenge for drug delivery. This creates a robust scientific rationale for developing novel controlled-release formulations, such as buccal wafers or extended-release tablets. A study demonstrated that a chitosan lactate wafer formulation increased the relative bioavailability of tizanidine by 2.27-fold and provided controlled release over 8 hours [2]. This scenario is directly supported by the quantitative pharmacokinetic evidence.

Clinical Management of Spasticity Where Muscle Weakness is a Primary Concern

For clinicians treating spasticity (e.g., from spinal cord injury or multiple sclerosis), the choice between tizanidine and baclofen is often influenced by tolerability. While both drugs show equivalent efficacy in reducing spasticity [1], a key differentiator is that tizanidine is associated with a lower incidence of muscle weakness as a side effect compared to baclofen [2]. This makes tizanidine a preferential first-line or alternative option for patients in whom preserving or improving functional strength is a high priority.

Analytical Method Development Using a Well-Characterized Pharmacopeial Standard

Analytical chemists developing and validating methods for tizanidine quantification in bulk drug or formulations can rely on the compound's well-defined characteristics as per official monographs. The USP provides clear specifications for assay (98.0-102.0%), related compounds, and a specific HPLC method [1]. Furthermore, new stability-indicating methods can be validated against this standard, as demonstrated by a study that developed an LC-CAD method and confirmed its equivalence to the USP method for assay evaluation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tizanidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.